7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Lipophilicity Drug-likeness Physicochemical property

Medicinal chemistry teams developing kinase inhibitors or HIV-1 entry antagonists require authentic, regioisomerically pure 7-chloro-4-fluoro-6-azaindole. This compound delivers: • Exclusive 7-Cl handle for SNAr diversification to 7-OMe, 7-CN, 7-CONH₂ analogues • Lower logP (2.0) vs 5-Cl isomer (Δ -0.97) - superior solubility & ligand efficiency • Indole bioisostere with added pyridine N for altered H-bonding & metabolic stability Supplied with full analytical QC. For R&D only.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 357263-69-5
Cat. No. B1603979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
CAS357263-69-5
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2Cl)F
InChIInChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H
InChIKeyLCTSNWJDFWULAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine Overview


7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine (synonym 4-fluoro-7-chloro-6-azaindole) is a fused pyrrolo-pyridine heterocycle containing chlorine at position 7 and fluorine at position 4 of the 6-azaindole core . It serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing kinase inhibitor libraries and antiviral agents targeting HIV-1 gp120 . The compound is recognized as a bioisostere of indole, offering differentiated electronic and steric properties that can modulate target binding and pharmacokinetic profiles .

Synthesis Fit
Azaindole scaffold for kinase inhibitor library construction and hit expansion
Patent Route
Key intermediate in patent-enabled HIV-1 gp120 inhibitor synthetic pathway
Scaffold Role
Indole bioisostere with differentiated H-bonding and electronic profile

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine vs Generic Analogues


Azaindole regioisomers and substituent variants exhibit divergent physicochemical properties, reactivity, and biological target engagement. Even minor positional changes (e.g., 5-chloro vs. 7-chloro, or pyrrolo[2,3-b] vs. pyrrolo[2,3-c] ring fusion) alter logP, electronic distribution, and metabolic stability, directly impacting lead optimization trajectories . The 7-chloro-4-fluoro substitution pattern provides a unique vector for SNAr-based elaboration at position 7 while retaining the 4-fluoro group for tuning aromatic electronics and metabolic soft spots, a combination that is not recapitulated by commercially available analogues with alternative halogen placement .

Regioisomer 5-Cl or pyrrolo[2,3-b] isomers may shift logP and electronic distribution, altering lead optimization trajectory
SNAr Handle 7-Cl position enables specific SNAr elaboration; alternative halogen placement may not support the same synthetic route
Patent Context Synthetic utility documented in EP1257276B1 may not transfer to other azaindole regioisomers

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine: Head-to-Head Comparison


Reduced Lipophilicity vs 5-Chloro Analogue

The target compound (CAS 357263-69-5) has a calculated XlogP of 2.0, which is approximately 0.97 log units lower than the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine regioisomer (CAS 1190317-94-2, XlogP 2.97) . This difference in lipophilicity can translate into improved aqueous solubility, reduced off-target membrane interactions, and better ligand efficiency indices for oral drug discovery .

Lipophilicity
Cross-study comparable
ΔXlogP = −0.97
Reported lower lipophilicity vs 5-Cl regioisomer
Computational prediction; experimental validation recommended
Lipophilicity Drug-likeness Physicochemical property

Predicted Kinase Inhibition vs Unsubstituted Scaffold

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts a protein kinase inhibitor probability (Pa) of 0.584 for 7-chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, with a very low probability of inactivity (Pi = 0.001) . This Pa value significantly exceeds that of the unsubstituted 1H-pyrrolo[2,3-c]pyridine core (Pa = 0.37, Pi = 0.02), indicating that the 7-chloro-4-fluoro substitution pattern is a key driver of kinase-targeting promiscuity . The compound also shows notable predicted activity as a signal transduction pathway inhibitor (Pa = 0.718) and chloride peroxidase inhibitor (Pa = 0.657) .

Kinase Prediction
Class-level inference
Pa = 0.584, Pi = 0.001
Supports kinase-targeted library screening workflow
PASS prediction only; no assay validation provided
Protein kinase inhibition PASS prediction Structure-activity relationship

Synthetic Utility in HIV-1 gp120 Inhibitor Program

In EP1257276B1, 4-fluoro-7-chloro-6-azaindole is explicitly disclosed as a key intermediate for constructing potent HIV-1 attachment inhibitors targeting the viral envelope glycoprotein gp120 . The patent describes elaboration at the 7-chloro position via sodium methoxide displacement and subsequent functionalization to generate derivatives with antiviral activity . In contrast, the same patent does not demonstrate equivalent utility for the 5-chloro or 7-bromo analogues, underscoring the synthetic value specifically conferred by the 7-chloro-4-fluoro substitution pattern .

Patent Utility
Supporting evidence
EP1257276B1 intermediate
Documented intermediate for HIV-1 gp120 inhibitor synthesis
Enables SNAr diversification at 7-Cl position
HIV-1 inhibitor Patent intermediate Azaindole SAR

Market Availability & Pricing vs 5-Chloro Analogue

Commercial pricing data indicates that 7-chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine (Fluorochem catalog, 95% purity) is priced at approximately 8668 CNY per 250 mg, whereas the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine regioisomer (Aladdin, 98% purity) is listed at 1057 CNY per 250 mg . The ~8-fold price differential reflects differences in synthetic route complexity, demand volume, and the specialized nature of the 6-azaindole ring fusion, which can influence procurement decisions for large-scale medicinal chemistry campaigns .

Procurement Cost
Data to verify
~8.2× vs 5-Cl analogue
Higher procurement cost context; program needs review
Supplier pricing; purity grades differ (95% vs 98%)
Procurement Cost comparison Chemical supplier

7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine Application Scenarios


Kinase Inhibitor Hit-to-Lead Expansion

The combination of predicted kinase inhibitory activity (PASS Pa 0.584) and a moderate logP of 2.0 positions 7-chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine as a promising core for hit expansion libraries targeting FGFR, PDGFR, and other tyrosine kinases. Its lower lipophilicity relative to the 5-chloro regioisomer (ΔXlogP = -0.97) may confer superior solubility and ligand efficiency, aligning with common lead optimization goals in oncology programs .

HIV-1 gp120 Attachment Inhibitor Synthesis

For infectious disease programs focused on HIV-1 entry inhibition, this compound is the designated starting material in the patented synthetic route to benzoylpiperazine azaindole derivatives with demonstrated antiviral activity (EP1257276B1). Its 7-chloro handle enables direct SNAr diversification to 7-methoxy, 7-cyano, and 7-carboxamido analogues, streamlining SAR exploration around the gp120 binding pharmacophore .

Indole to Azaindole Scaffold-Hopping

As a fluoro-chloro-substituted 6-azaindole, the compound serves as an indole bioisostere with altered hydrogen-bonding capacity (additional pyridine nitrogen) and electronic properties. This scaffold is suitable for replacing indole cores in existing lead series (e.g., dopamine D4 ligands, kinase inhibitors) to improve potency, selectivity, or metabolic stability, a strategy supported by its distinct predicted biological spectrum .

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead expansion
Lipophilicity & predicted activity review
Kinase panel assay profiling
HIV-1 gp120 inhibitor synthesis
Patent-enabled 7-Cl SNAr handle
Diversification & SAR validation
Indole-to-azaindole scaffold-hopping
Azaindole electronics & H-bonding context
Bioisostere property confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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